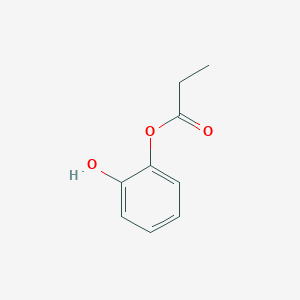
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (DPMS) is a chemical compound with the molecular formula C13H20N4O2S . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of DPMS is represented by the formula C13H20N4O2S . The molecular weight of the compound is 296.39.Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Reactions
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide and related compounds have been studied for their electrochemical properties. A study by Johansson and Wendsjö (1983) revealed that these compounds undergo polarographic reductions in aqueous ethanol, indicating their potential application in electrochemical processes and analyses (Johansson & Wendsjö, 1983).
Synthesis and Reactivity
The synthesis and reactivity of related compounds have been explored in various studies. For instance, Minato, Okuma, and Kobayashi (1976) examined the formation and reactions of alkoxydiaminosulfonium salts, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Minato, Okuma, & Kobayashi, 1976).
Catalysis and Oxidation Reactions
The role of pyridine bases in catalyzing the oxidation of aryl methyl sulfides, including compounds similar to this compound, was explored by Bharathy et al. (1997). This study highlights the importance of these compounds in homogeneous catalysis and industrial applications (Bharathy et al., 1997).
Material Science and Polyimide Synthesis
Research by Guan et al. (2017) demonstrated the use of pyridine and sulfur unit aromatic diamine monomers in the synthesis of high refractive polyimides. This research opens up avenues for the application of such compounds in material science and optical technologies (Guan et al., 2017).
Corrosion Inhibition
Soltani et al. (2015) investigated the use of pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. The findings from this study suggest potential applications for this compound and related compounds in the field of corrosion inhibition (Soltani et al., 2015).
Biomedical Applications
In a study on the biology of hydrogen sulfide, Li et al. (2008) characterized a novel water-soluble hydrogen sulfide–releasing molecule. This research provides insights into the potential biomedical applications of such compounds, particularly in cardiovascular biology (Li et al., 2008).
Eigenschaften
IUPAC Name |
4-(2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-20-13-14-11(16-2-6-18-7-3-16)10-12(15-13)17-4-8-19-9-5-17/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLAIYZDZLQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
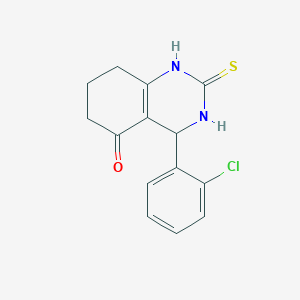
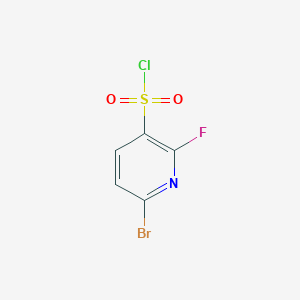
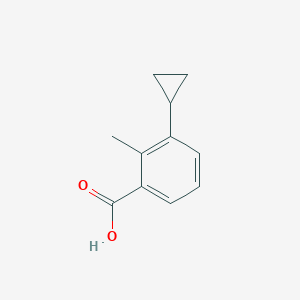
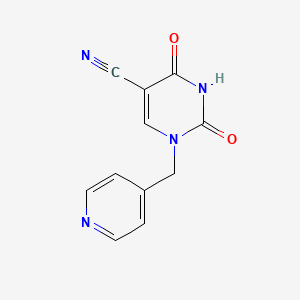
![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)
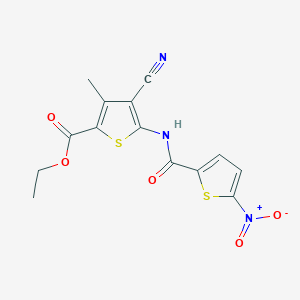
![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)
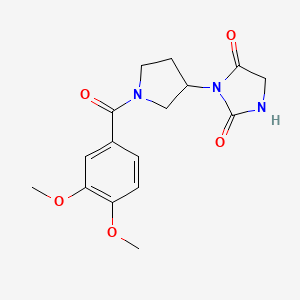

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2435700.png)
